molecular formula C9H9N3O B2543216 [2-(1H-imidazol-1-yl)pyridin-4-yl]methanol CAS No. 1247368-52-0

[2-(1H-imidazol-1-yl)pyridin-4-yl]methanol

Cat. No.: B2543216
CAS No.: 1247368-52-0
M. Wt: 175.191
InChI Key: WXTAYPNWKBJVCB-UHFFFAOYSA-N
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Description

[2-(1H-imidazol-1-yl)pyridin-4-yl]methanol: is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields including chemistry, biology, and medicine. The presence of both imidazole and pyridine moieties in its structure imparts unique chemical and biological properties.

Scientific Research Applications

Chemistry: In chemistry, [2-(1H-imidazol-1-yl)pyridin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The imidazole ring can interact with metal ions in enzyme active sites, making it a valuable tool for studying enzyme mechanisms and developing inhibitors .

Medicine: In medicine, derivatives of this compound are explored for their antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis and material science .

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current public health priority . Given the broad range of biological activities exhibited by imidazole derivatives, “[2-(1H-imidazol-1-yl)pyridin-4-yl]methanol” and similar compounds could be of interest in future drug development efforts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(1H-imidazol-1-yl)pyridin-4-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal and ammonia, leading to the formation of the imidazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(1H-imidazol-1-yl)pyridin-4-yl]methanol can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into various derivatives, typically using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed:

Mechanism of Action

The mechanism of action of [2-(1H-imidazol-1-yl)pyridin-4-yl]methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

    [2-(2-Pyridinyl)-1H-imidazol-4-yl]methanol: This compound is structurally similar but differs in the position of the imidazole ring.

    2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds also feature a pyridine ring but have a pyrimidine ring instead of an imidazole ring.

Uniqueness: The uniqueness of [2-(1H-imidazol-1-yl)pyridin-4-yl]methanol lies in its dual-ring structure, which imparts a combination of properties from both imidazole and pyridine. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(2-imidazol-1-ylpyridin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-6-8-1-2-11-9(5-8)12-4-3-10-7-12/h1-5,7,13H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTAYPNWKBJVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CO)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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